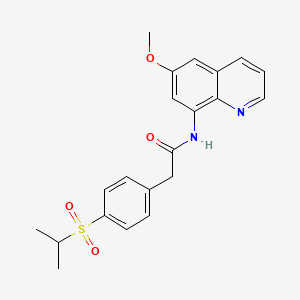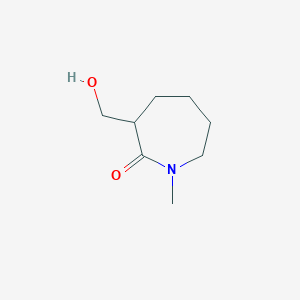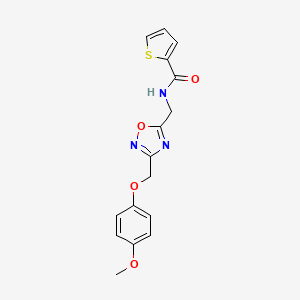![molecular formula C22H21NO4 B2480158 (6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 2170726-27-7](/img/structure/B2480158.png)
(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azaspiro compounds, such as the one , are of significant interest in the field of medicinal chemistry due to their structural uniqueness and potential biological activities. These compounds often serve as key intermediates or active moieties in the development of drugs targeting various diseases.
Synthesis Analysis
The synthesis of azaspiro compounds involves complex organic reactions that aim to create the spirocyclic structure, which is characteristic of these molecules. A study by López et al. (2020) described a catalytic and enantioselective preparation of (S)-4-methyleneprolinate, which was further transformed into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the synthesis of antiviral agents like ledipasvir (López et al., 2020).
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by a spirocyclic framework that incorporates nitrogen within the ring system. This unique structure contributes to the compound's chemical and biological properties. Studies involving X-ray crystallography can provide detailed insights into the stereochemistry and conformation of these molecules.
Chemical Reactions and Properties
Azaspiro compounds can undergo various chemical reactions, including cycloadditions, allylic alkylations, and reductive cleavages, due to the reactive sites present in their structure. The study by Molchanov et al. (2016) on the reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates highlights the reactivity of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols (Molchanov et al., 2016).
Scientific Research Applications
Antibacterial Activity
A study by Odagiri et al. (2013) focused on the synthesis of novel quinolines, including a compound with a structure similar to the one , for potent antibacterial activity against respiratory pathogens. This compound demonstrated effectiveness against a range of gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Synthesis of Novel Amino Acids
Radchenko et al. (2010) reported on the synthesis of novel amino acids related to this compound, emphasizing its utility in chemistry, biochemistry, and drug design. This showcases the compound's potential as a building block in creating new molecules with specific properties (Radchenko et al., 2010).
Chemical Transformations
Molchanov et al. (2016) explored the reductive cleavage and subsequent transformations of compounds including 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This research is significant for understanding the chemical behavior and potential applications of similar spirocyclic compounds in various synthetic pathways (Molchanov et al., 2016).
Medicinal Chemistry
López et al. (2020) describe the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a compound closely related to the one . This compound is highlighted for its role in the synthesis of antiviral drugs, demonstrating its significance in the field of medicinal chemistry (López et al., 2020).
Fluorescence Applications
Hirano et al. (2004) studied a novel fluorophore with characteristics beneficial for biomedical analysis. The compound discussed in the study shares structural similarities with (6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid, indicating potential applications in fluorescence-based research (Hirano et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)19-11-22(9-10-22)13-23(19)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGNNLXLDZZLZ-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2170726-27-7 |
Source


|
| Record name | (6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)




![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)


![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)


![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)
